Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS No.: 392318-11-5
Cat. No.: VC4421613
Molecular Formula: C13H12ClN3O3S2
Molecular Weight: 357.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392318-11-5 |
|---|---|
| Molecular Formula | C13H12ClN3O3S2 |
| Molecular Weight | 357.83 |
| IUPAC Name | ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19) |
| Standard InChI Key | VNMZJJHXFHSIOH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,3,4-thiadiazole ring, a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding. The 5-position of this ring is substituted with a 2-chlorobenzamido group (–NH–CO–C₆H₄–Cl), where the chlorine atom is meta to the amide linkage. At the 2-position, an ethyl thioacetate moiety (–S–CH₂–COOEt) is attached, introducing both sulfur and ester functionalities. This combination enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically follows a multi-step protocol:
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Formation of the Thiadiazole Core:
5-Amino-1,3,4-thiadiazole-2-thiol is reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield 5-(2-chlorobenzamido)-1,3,4-thiadiazole-2-thiol . -
Alkylation with Ethyl Bromoacetate:
The thiol group undergoes nucleophilic substitution with ethyl bromoacetate in acetone or dimethylformamide (DMF), facilitated by a base such as potassium carbonate. This step introduces the ethyl thioacetate side chain .
Optimization Challenges
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Side Reactions: Competing oxidation of the thiol group to disulfides may occur, necessitating inert atmospheres or reducing agents.
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Yield Improvements: Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar thiadiazole derivatives, reducing typical reaction times from 12 hours to 30 minutes .
These predictions are extrapolated from structurally related compounds, such as ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, which demonstrated α-glucosidase inhibition at IC₅₀ = 14.2 µM .
Antimicrobial Efficacy
In vitro assays on analogs reveal broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Structural Feature Linked to Activity |
|---|---|---|
| Staphylococcus aureus | 16 | 2-Chlorobenzamido group |
| Escherichia coli | 32 | Thioacetate side chain |
| Candida albicans | 64 | Thiadiazole ring |
The 2-chloro substituent enhances membrane disruption by increasing hydrophobicity, while the thioacetate moiety may interfere with microbial folate synthesis .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifying the benzamido group’s halogen position significantly alters biological performance:
| Compound | α-Glucosidase IC₅₀ (µM) | Anticancer (HeLa IC₅₀) |
|---|---|---|
| 2-Chlorobenzamido derivative (target) | 12.3 (predicted) | 22.1 (predicted) |
| 3-Chlorobenzamido analog | 14.2 | 25.4 |
| 4-Fluorobenzamido analog | 28.7 | 47.6 |
The ortho-chloro configuration maximizes steric and electronic interactions with enzyme active sites, explaining its superior potency.
Future Directions and Challenges
Research Gaps
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Toxicological Profiles: No in vivo toxicity data exist for this compound. Rodent studies are needed to assess hepatic and renal safety.
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Synergistic Combinations: Pairing with β-lactam antibiotics could mitigate microbial resistance, a strategy successful with related thiadiazoles .
Synthetic Innovations
Flow chemistry techniques could address scalability issues, while CRISPR-based target validation might refine its therapeutic applications.
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